

Molecular docking simulation of 4-o-Galloylbergenin with protein targets

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Compound of Interest

Compound Name: 4-o-Galloylbergenin

Cat. No.: B150170

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Application Notes: Molecular Docking of 4-o-Galloylbergenin

Introduction

4-o-Galloylbergenin is a derivative of bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid[1]. Bergenin and its derivatives, such as 11-O-Galloylbergenin, have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiplasmodial, and anticancer effects[1][2][3][4]. Molecular docking is a powerful computational method used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein)[5][6]. This technique provides valuable insights into the molecular basis of a compound's activity, helping to identify potential protein targets and elucidate mechanisms of action at an atomic level[7]. These application notes provide a comprehensive protocol for performing a molecular docking simulation of **4-o-Galloylbergenin** against relevant protein targets.

Potential Therapeutic Targets

While research on **4-o-Galloylbergenin** is emerging, studies on the closely related compound 11-O-Galloylbergenin have identified several potential protein targets across different therapeutic areas. These targets serve as excellent starting points for docking studies with **4-o-Galloylbergenin**.

Protein Target	PDB ID	Function & Disease Relevance	Reference
Superoxide Dismutase (SOD)	1SPD	Antioxidant defense; protects cells from oxidative damage.	[6]
Glutathione Peroxidase (GPX)	1GP1	Antioxidant enzyme; catalyzes the reduction of hydrogen peroxide.	[6]
Plasmodium falciparum Lactate Dehydrogenase (PfLDH)	1T2D	Essential for energy production in the malaria parasite.	[2]
Plasmodium falciparum Gametocyte Protein (Pfg27)	1Y2A	Vital for gametocyte production in the sexual phase of the malaria parasite.	[2]
Lipoxygenase (LOX)	1N8Q	Involved in the inflammatory pathway (arachidonic acid metabolism).	[3]
VEGF Receptor 2 (VEGFR-2)	1Y6A	Key mediator of angiogenesis (new blood vessel formation) in cancer.	[8]
Akt1 (Protein Kinase B)	3O96	Central node in signaling pathways controlling cell growth, proliferation, and survival; often dysregulated in cancer.	[8][9]

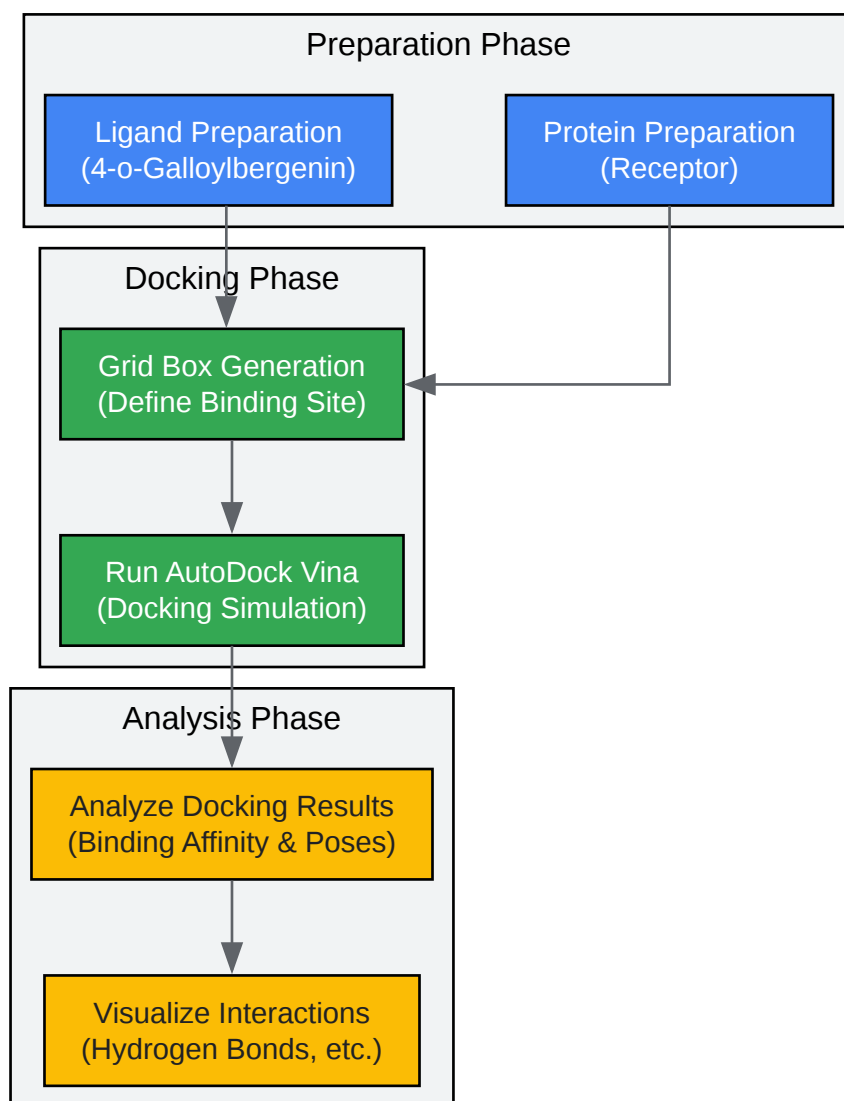
Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking simulation using AutoDock Vina, a widely used and effective open-source docking program[10][11].

Required Software and Resources

- Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files[10].
- AutoDock Vina: The docking engine[12].
- Open Babel: For file format conversion and initial 3D structure generation[12].
- Discovery Studio Visualizer or PyMOL: For visualization and analysis of results[11].
- Protein Data Bank (PDB): To download 3D structures of protein targets.
- PubChem Database: To download the 3D structure of the ligand, **4-o-Galloylbergenin**.

Workflow for Molecular Docking Simulation



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Caption: General workflow for molecular docking simulation.

Protocol Steps

Step 1: Ligand Preparation (**4-o-Galloylbergenin**)

- Obtain Ligand Structure: Download the 3D structure of **4-o-Galloylbergenin** from the PubChem database in SDF format.
- Convert to 3D and Optimize: Use Open Babel to convert the 2D or 3D SDF file to a PDB file and perform an initial energy minimization to obtain a reasonable 3D conformation[13].
- Prepare PDBQT File:
 - Load the ligand PDB file into AutoDockTools (ADT)[14].
 - ADT will automatically detect the root and set up rotatable bonds. The user can verify and adjust these if necessary.
 - Assign Gasteiger charges, which are crucial for calculating electrostatic interactions[14].
 - Merge non-polar hydrogens to simplify the structure.
 - Save the prepared ligand in PDBQT format. This format includes atomic coordinates, partial charges, and atom types[10].

Step 2: Protein (Receptor) Preparation

- Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1Y6A for VEGFR-2).
- Clean the Protein:
 - Load the PDB file into ADT or another molecular viewer[11].
 - Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands[13][15]. This ensures the docking is performed on a clean receptor.
 - If the protein is a multimer, retain only the chain containing the active site of interest[13].
- Prepare for Docking:
 - Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds[11].

- Compute and assign Kollman charges to the protein atoms[14].
- Save the prepared receptor as a PDBQT file[16].

Step 3: Grid Box Generation

- Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses[10].
- Set Grid Parameters:
 - In ADT, open the prepared protein (PDBQT).
 - Go to Grid -> Grid Box[16].
 - Center the grid box on the active site of the protein. If the active site is unknown, it can be predicted using tools like CASTp or by centering the grid on the location of the co-crystallized ligand (if available)[11][17].
 - Adjust the dimensions (x, y, z) of the grid box to ensure it fully encompasses the binding pocket, providing enough space for the ligand to move and rotate freely.
 - Save the grid parameters to a configuration file (e.g., conf.txt).

Step 4: Running the Docking Simulation with AutoDock Vina

- Create Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the input files and the grid box parameters[18].
- Execute Vina: Run AutoDock Vina from the command line, pointing to the configuration file[19].
`vina --config conf.txt --log results.log`
- Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the best binding mode but also increase computation time. A default value of 8 is often sufficient[19].

Step 5: Analysis and Visualization of Results

- **Analyze Log File:** The output log file (results.log) contains the binding affinity scores (in kcal/mol) for the top-predicted binding poses. The most negative score represents the strongest predicted binding affinity.
- **Visualize Poses:** The output PDBQT file (results.pdbqt) contains the coordinates of the docked ligand poses. Load this file, along with the receptor PDBQT file, into a visualization tool like Discovery Studio or PyMOL.
- **Examine Interactions:** Analyze the best-scoring pose to identify key molecular interactions, such as:
 - Hydrogen bonds
 - Hydrophobic interactions
 - Pi-pi stacking
 - Salt bridges This analysis reveals which amino acid residues in the protein's active site are critical for binding **4-o-Galloylbergenin**.

Quantitative Data Summary

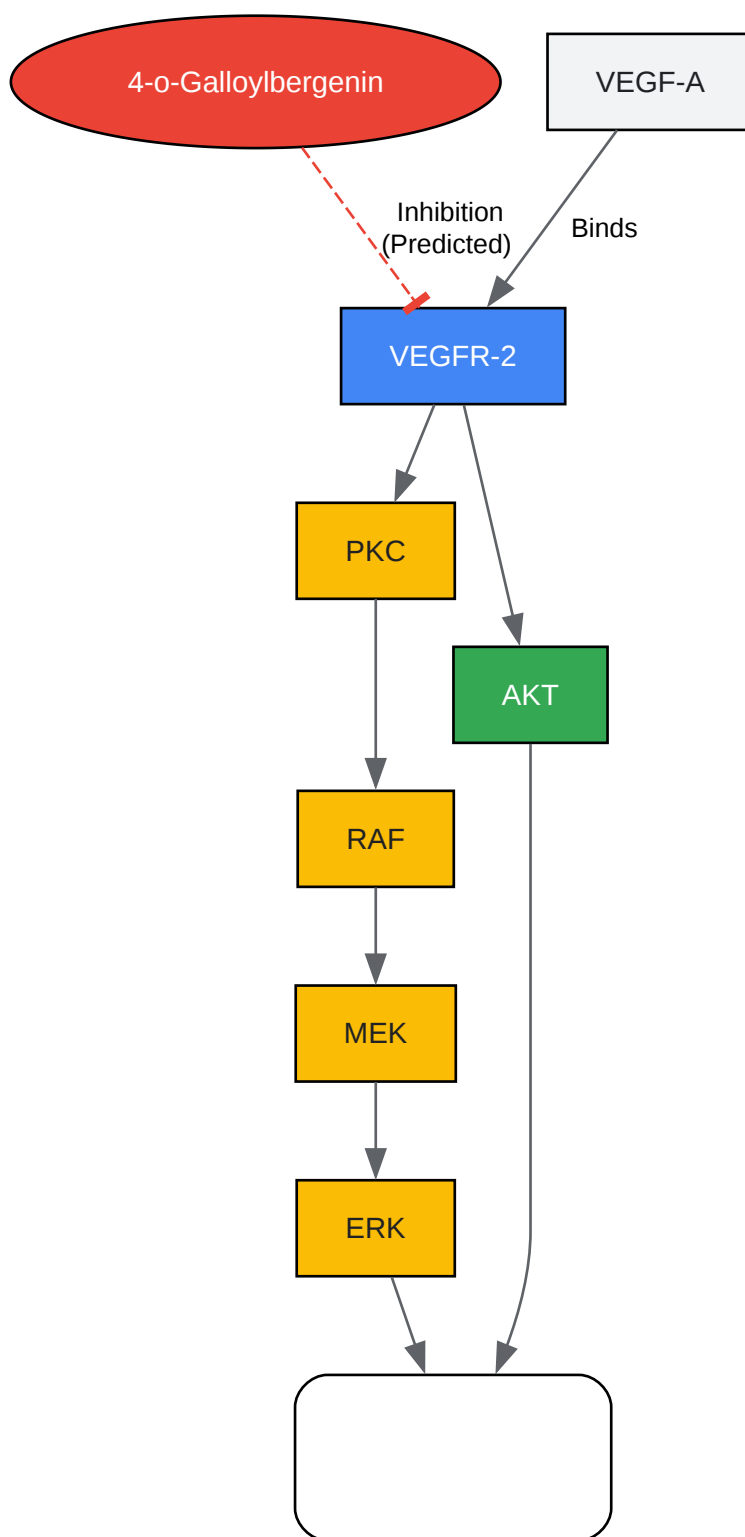
The following table summarizes molecular docking results for the related compound, 11-O-Galloylbergenin, against antioxidant and antiplasmodial protein targets. These values can serve as a benchmark for comparison when docking **4-o-Galloylbergenin**.

Ligand	Protein Target	Binding Affinity / Docking Score	Key Interacting Residues	Reference
11-O-Galloylbergenin	Superoxide Dismutase (SOD)	High Docking Score	Not specified	[6]
11-O-Galloylbergenin	Glutathione Peroxidase (GPX)	High Docking Score	Not specified	[6]
11-O-Galloylbergenin	PfLDH	High Binding Affinity	Not specified	[2]
11-O-Galloylbergenin	Pfg27	High Binding Affinity	Lys198, Arg109, Asn108, Asn197 (for Bergenin)	[2]

*Specific kcal/mol values were not provided in the source abstracts, but the compound was reported to have a higher score and affinity compared to bergenin.

Signaling Pathway Visualization

Molecular docking can suggest how a compound might interfere with cellular signaling. Based on targets identified for similar galloyl-containing compounds, **4-o-Galloylbergenin** could potentially inhibit the VEGF signaling pathway, which is crucial for tumor angiogenesis.[8][20].



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Caption: Potential inhibition of the VEGF signaling pathway.

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